![molecular formula C23H32N2O3 B5615401 2-cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5615401.png)
2-cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one
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Description
- This compound belongs to the family of 3,9-diazaspiro[5.5]undecane derivatives, a group known for their diverse chemical and pharmacological properties.
Synthesis Analysis
- Divergent Synthesis Approach : Yang et al. (2008) described a divergent synthesis method for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, using Michael addition of lithium enolate to a tetrasubstituted olefin acceptor (Yang, Xiao-fa, Padilla, & Rotstein, 2008).
Molecular Structure Analysis
- X-Ray Crystallography : Islam et al. (2017) used X-ray crystallography to elucidate the molecular structure of diazaspiro[5.5]undecane derivatives, revealing a preference for the cyclohexanone unit in these compounds to adopt a chair conformation (Islam et al., 2017).
Chemical Reactions and Properties
- Reactivity with Amines : Khrustaleva et al. (2018) investigated the reactivity of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde, leading to the formation of spirocyclic and tetrahydropyridine derivatives (Khrustaleva, Frolov, Dotsenko, Aksenov, Aksenova, Krivokolysko, & Krivokolysko, 2018).
Physical Properties Analysis
- Nuclear Magnetic Resonance (NMR) Studies : Zhang et al. (2008) used NMR spectroscopy to analyze the structure of a related compound, providing valuable information for understanding the physical properties of these spiro compounds (Zhang, Zhu, Xu, Cheng, Niu, & Chen, 2008).
Chemical Properties Analysis
- Spirocyclization Reactions : Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives through spirocyclization of pyridine substrates, highlighting the chemical behavior of these compounds (Parameswarappa & Pigge, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-4-phenyl-9-(2-propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-2-14-28-16-21(26)24-12-10-23(11-13-24)15-20(18-6-4-3-5-7-18)22(27)25(17-23)19-8-9-19/h3-7,19-20H,2,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZNJKCIPOTEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCC2(CC1)CC(C(=O)N(C2)C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one |
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